molecular formula C20H26ClNO2 B8101735 (1R)-2-(2-ethylphenoxy)-1-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]ethanol;hydrochloride

(1R)-2-(2-ethylphenoxy)-1-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]ethanol;hydrochloride

Cat. No.: B8101735
M. Wt: 347.9 g/mol
InChI Key: AHGBPIJBLWNPCZ-VKLKMBQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SR59230A Hydrochloride is a potent, selective, and blood-brain barrier penetrating β3-adrenergic receptor antagonist. It has IC50 values of 40, 408, and 648 nM for β3, β1, and β2 receptors, respectively . This compound is widely used in scientific research due to its ability to modulate β3-adrenergic receptors, which play a significant role in various physiological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SR59230A Hydrochloride involves multiple steps, starting from commercially available precursorsThe final step involves the conversion of the free base to its hydrochloride salt form to enhance its solubility and stability .

Industrial Production Methods

Industrial production of SR59230A Hydrochloride typically follows the same synthetic route as laboratory synthesis but on a larger scale. The process is optimized for yield and purity, often involving high-throughput techniques and stringent quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

SR59230A Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound .

Mechanism of Action

SR59230A Hydrochloride exerts its effects by selectively binding to β3-adrenergic receptors, inhibiting their activity. This modulation affects various downstream signaling pathways, including those involved in lipid metabolism and energy expenditure. The compound’s ability to penetrate the blood-brain barrier allows it to influence central nervous system processes as well .

Comparison with Similar Compounds

Similar Compounds

  • Perphenazine-d 8 dihydrochloride
  • BL-1020 mesylate
  • Spinacetin
  • Zotepine
  • Emedastine difumarate
  • Cipralisant (enantiomer)
  • Doxepin-d 3 hydrochloride

Uniqueness

SR59230A Hydrochloride stands out due to its high selectivity for β3-adrenergic receptors and its ability to cross the blood-brain barrier. This makes it particularly valuable for research involving central nervous system processes and metabolic regulation .

Properties

IUPAC Name

(1R)-2-(2-ethylphenoxy)-1-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2.ClH/c1-2-15-8-4-6-13-19(15)23-14-20(22)21-18-12-7-10-16-9-3-5-11-17(16)18;/h3-6,8-9,11,13,18,20-22H,2,7,10,12,14H2,1H3;1H/t18-,20+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHGBPIJBLWNPCZ-VKLKMBQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OCC(NC2CCCC3=CC=CC=C23)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1OC[C@H](N[C@H]2CCCC3=CC=CC=C23)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.